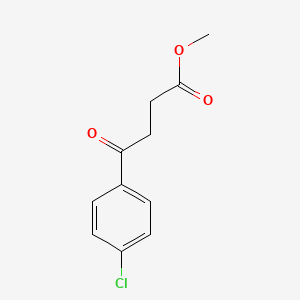
Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Übersicht
Beschreibung
Methyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase-A (RIMA) used in the treatment of depression and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
“Methyl 4-(4-chlorophenyl)-4-oxobutanoate” is used in the synthesis of heterocycles . The exploration of a simple molecule with different functionalities for the synthesis of heterocycles is a worthwhile contribution in the chemistry of heterocycles .
Development of Pyrazole Rings
This compound has been chosen as a promising starting material to develop pyrazole rings with antimalarial and antibacterial activities . New compounds were synthesized by a base catalyzed Claisen-Schmidt condensation of the 4-chloro benzaldehyde with their appropriate acetophenone .
Synthesis of Antimicrobial Drugs
Thiazoles, which can be synthesized using “Methyl 4-(4-chlorophenyl)-4-oxobutanoate”, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
Synthesis of Antiretroviral Drugs
Thiazoles are also used in the synthesis of antiretroviral drugs like Ritonavir . This highlights the importance of “Methyl 4-(4-chlorophenyl)-4-oxobutanoate” in the development of life-saving medications.
Synthesis of Antifungal Drugs
“Methyl 4-(4-chlorophenyl)-4-oxobutanoate” can be used in the synthesis of antifungal drugs like Abafungin . This is crucial in the fight against fungal infections.
Synthesis of Antineoplastic Drugs
Thiazoles, which can be synthesized using “Methyl 4-(4-chlorophenyl)-4-oxobutanoate”, are used in the synthesis of antineoplastic drugs like Tiazofurin . This underlines the compound’s role in cancer treatment.
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to interact with specific enzymes or proteins within the cell . For instance, a compound named ORC-13661, which has a similar structure, is under investigation for its role in the prevention of ototoxicity in patients treated with IV Amikacin .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been shown that similar compounds can inhibit specific enzymes, leading to disruption of essential cellular processes .
Pharmacokinetics
Similar compounds have been found to be absorbed and metabolized in the body, with the majority of the dose being eliminated in the feces .
Result of Action
Similar compounds have been found to cause changes in cellular processes, leading to potential therapeutic effects .
Action Environment
The action, efficacy, and stability of Methyl 4-(4-chlorophenyl)-4-oxobutanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . Furthermore, the presence of other compounds or substances in the environment can potentially influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONBSAYACJVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282469 | |
| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
CAS RN |
7148-01-8 | |
| Record name | NSC26054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7148-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloroethyl)-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea](/img/structure/B3337530.png)
![Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane](/img/structure/B3337536.png)


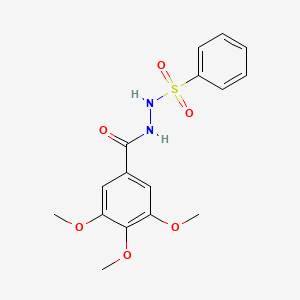
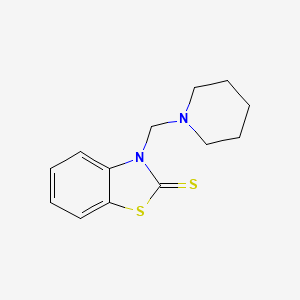
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3337572.png)
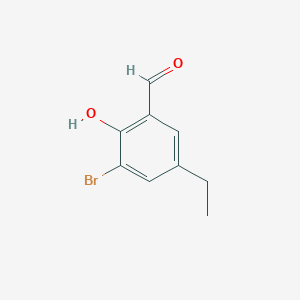
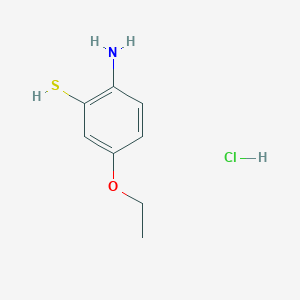
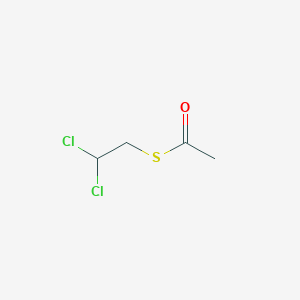
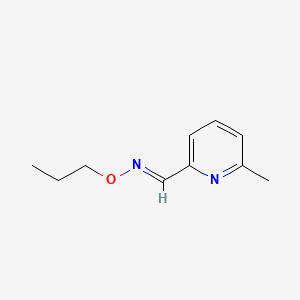

![1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea](/img/structure/B3337609.png)
